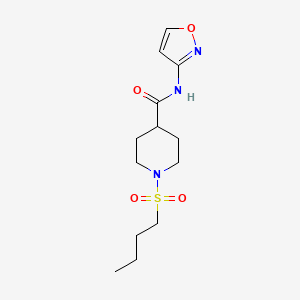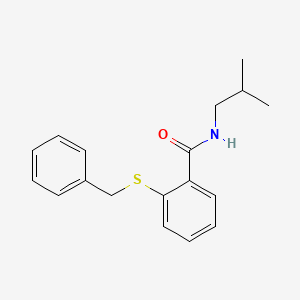
1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperidinecarboxamide derivative, and its chemical formula is C16H25N3O4S.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It has also been suggested that this compound may interact with certain receptors in the brain that are involved in pain perception and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have analgesic properties by reducing the release of certain neurotransmitters that are involved in pain perception. Moreover, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the study of 1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide. One direction is the further investigation of its antitumor activity and its potential use as a cancer therapeutic. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Moreover, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis method of 1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide involves the reaction of 3-isoxazolylamine with butylsulfonyl chloride, followed by the reaction of the resulting product with 4-piperidinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(butylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide has potential applications in various fields of scientific research. It has been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a pain reliever, as it has been found to have analgesic properties. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-2-3-10-21(18,19)16-7-4-11(5-8-16)13(17)14-12-6-9-20-15-12/h6,9,11H,2-5,7-8,10H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGKZOWYJONKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}butan-2-ol](/img/structure/B5462963.png)

![4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5462972.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)
![N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5462991.png)

![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5463021.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5463066.png)
